Methyl 3-mercaptobutanoate (CAS 54051-19-3) is a sulfur-containing ester recognized for its contribution to savory, meaty, and alliaceous flavor profiles. It belongs to a class of volatile thiols used as high-impact aroma chemicals in the food and beverage industry. Unlike many simple thiols that provide general sulfury notes, this compound is specifically sought for its ability to impart distinct brothy, cooked-meat, and pungent onion-like characteristics, making it a key component in the formulation of complex savory flavors for products such as soups, sauces, and processed meats. [REFS-1, REFS-2]
Procuring a close structural analog, such as the corresponding ethyl ester (Ethyl 3-mercaptobutyrate) or the free alcohol (3-mercapto-3-methyl-1-butanol), is not a viable substitution strategy. Minor modifications to the ester group or the replacement of the ester with an alcohol functionality drastically alter the organoleptic properties, including both the flavor character and the odor detection threshold. [1] For instance, while ethyl 3-mercaptobutyrate is noted in mango, its profile is distinct and lacks the specific savory, meaty notes attributed to the methyl ester. [2] Similarly, related mercapto-alcohols present different characters, such as the "sweet, soup-like" notes of 3-mercapto-3-methyl-butan-1-ol, making them unsuitable for applications where the precise pungent and meaty profile of Methyl 3-mercaptobutanoate is required. [3] This chemical specificity means that targeted flavor replication necessitates procurement of the exact compound.
Sensory panel data distinguishes Methyl 3-mercaptobutanoate by its specific flavor profile. While many thiols provide general sulfury or roasted notes, this compound is characterized by a desirable "meaty, beef juice and gravy" character. [1] This contrasts with a close analog, 3-mercapto-2-methyl-butan-1-ol, which is described as having "cooked vegetable and meaty notes" but with a different balance. [2] Another comparator, 3-mercapto-3-methyl-1-butanol, is noted for a "sweet, meat broth, and roasted" taste. [3] The methyl ester's specific savory signature is crucial for formulators aiming for an authentic cooked meat flavor rather than a generic sulfury or vegetable note.
| Evidence Dimension | Flavor/Aroma Descriptor |
| Target Compound Data | Pungent alliaceous onion, with savory and meaty undertones |
| Comparator Or Baseline | 3-mercapto-3-methyl-1-butanol: 'sweet, meat broth, roasted'; 3-mercapto-2-methyl-butan-1-ol: 'cooked vegetable and meaty' |
| Quantified Difference | Qualitative but distinct shift from 'sweet/vegetable' notes to a more specific 'pungent/meaty/gravy' profile. |
| Conditions | Sensory evaluation by trained flavor panels in food matrices. |
For creating authentic and specific savory flavors like beef broth or gravy, this compound provides a targeted profile that more generic sulfury thiols cannot replicate.
Patents for savory flavoring compositions specifically name Methyl 3-mercaptobutanoate as a key ingredient or precursor for generating meaty notes. [1] Its chemical structure is integral to reactions, such as those with pyrazines or other nitrogen-containing heterocycles, that form more complex, high-impact flavor molecules during processing. For instance, its use is cited in methods to impart or reinforce savory and meaty notes in food products. [1] This contrasts with less reactive analogs or those that would lead to different end-products, making the methyl ester a non-interchangeable starting material for specific, patented flavor generation processes.
| Evidence Dimension | Inclusion in Patented Formulations |
| Target Compound Data | Explicitly listed as a component or precursor for generating savory/meaty notes in flavor compositions. |
| Comparator Or Baseline | General thiols or other esters not specified for this precise reactive purpose in the patent literature. |
| Quantified Difference | Named inclusion in patent claims versus omission for comparators. |
| Conditions | As described in patent literature for flavoring compositions. |
For manufacturers producing patented flavor systems or requiring precise reaction pathways, this specific ester is a required precursor, making substitution with analogs a process failure.
Methyl 3-mercaptobutanoate has a boiling point of approximately 172°C at atmospheric pressure, with a flash point of 58.3°C. [1] This volatility profile is critical for its performance in thermal processing like baking, roasting, or retorting. Its release and interaction with the food matrix are predictable under these conditions. Comparators with significantly different boiling points, like the less volatile 3-mercapto-3-methyl-1-butanol (boiling point ~186°C), would have different release kinetics during cooking, altering the final flavor profile. [2] The stability of thiols can be a concern, but the defined properties of this ester allow for controlled incorporation and predictable flavor generation in heated food systems, a key requirement for industrial processability.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 172 °C |
| Comparator Or Baseline | 3-mercapto-3-methyl-1-butanol: ~186 °C |
| Quantified Difference | ~14 °C lower boiling point |
| Conditions | Standard atmospheric pressure. |
Predictable volatility ensures consistent flavor release during industrial cooking processes, a critical factor for reproducibility that cannot be guaranteed with substitutes having different physical properties.
The compound's specific meaty, beef-juice, and gravy-like sensory profile makes it the right choice for building authentic savory flavors in processed foods. It provides a targeted note that cannot be achieved with generic sulfury compounds, making it essential for high-quality soups, bouillons, sauces, and plant-based meat alternatives. [1]
As a specifically cited precursor in patented flavor technologies, this compound is indispensable for R&D and manufacturing departments engaged in creating proprietary savory ingredients. Its unique reactivity is leveraged to generate complex, high-impact aroma molecules that define a signature product flavor. [2]
Due to its defined volatility and thermal behavior, Methyl 3-mercaptobutanoate can be effectively used to introduce or boost savory and umami notes in products undergoing significant heat treatment, such as canned goods, retorted meals, and baked savory snacks. Its predictable release ensures a consistent flavor profile in the final product. [3]
Irritant